molecular formula C18H24N4O4S3 B13429955 (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid

(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid

Cat. No.: B13429955
M. Wt: 456.6 g/mol
InChI Key: WQIAGKBZIVWRMA-QCQGSNGOSA-N
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Description

?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine: is a complex organic compound with a unique structure that includes a thienoimidazole ring, a pyridinyldithio group, and an alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine involves multiple steps, starting with the preparation of the thienoimidazole core. This is typically achieved through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thienoimidazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine involves its interaction with specific molecular targets. The thienoimidazole ring can interact with enzymes or receptors, modulating their activity. The pyridinyldithio group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, ?[5-?[(3aS,?4S,?6aR)?-?Hexahydro-?2-?oxo-?1H-?thieno[3,?4-?d]?imidazol-?4-?yl]?-?1-?oxopentyl]?-?3-?(2-?pyridinyldithio)?-L-alanine stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry. The presence of the thienoimidazole ring and the pyridinyldithio group provides distinct chemical reactivity and biological activity that are not observed in the simpler carbamate derivatives .

Properties

Molecular Formula

C18H24N4O4S3

Molecular Weight

456.6 g/mol

IUPAC Name

(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid

InChI

InChI=1S/C18H24N4O4S3/c23-14(6-2-1-5-13-16-11(9-27-13)21-18(26)22-16)20-12(17(24)25)10-28-29-15-7-3-4-8-19-15/h3-4,7-8,11-13,16H,1-2,5-6,9-10H2,(H,20,23)(H,24,25)(H2,21,22,26)/t11-,12-,13-,16-/m0/s1

InChI Key

WQIAGKBZIVWRMA-QCQGSNGOSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CSSC3=CC=CC=N3)C(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CSSC3=CC=CC=N3)C(=O)O)NC(=O)N2

Origin of Product

United States

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